2-chloro-L-phenylalanine hydrochloride

Beschreibung

BenchChem offers high-quality 2-chloro-L-phenylalanine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-L-phenylalanine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

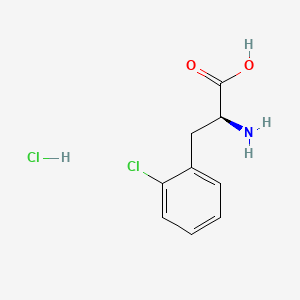

(2S)-2-amino-3-(2-chlorophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVNKKKRAFSXTH-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679924 |

Source

|

| Record name | 2-Chloro-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185030-83-5 |

Source

|

| Record name | 2-Chloro-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-L-phenylalanine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-L-phenylalanine hydrochloride, a non-proteinogenic amino acid analogue of significant interest in biochemical research and pharmaceutical development. Its unique structural modification, the presence of a chlorine atom at the ortho position of the phenyl ring, imparts distinct chemical and biological properties that make it a valuable tool for scientists. This document will delve into its chemical structure, physicochemical properties, synthesis, biological activity, and applications, offering insights grounded in scientific literature and established laboratory practices.

Chemical Identity and Physicochemical Properties

2-Chloro-L-phenylalanine hydrochloride is the hydrochloride salt of 2-chloro-L-phenylalanine. The addition of hydrochloric acid protonates the amino group, enhancing its solubility in aqueous solutions and improving its stability for storage and handling.

Chemical Structure

The chemical structure of 2-chloro-L-phenylalanine hydrochloride is characterized by a phenylalanine backbone with a chlorine atom substituted at the second position (ortho) of the benzene ring. The L-configuration denotes the specific stereochemistry at the alpha-carbon.

-

IUPAC Name: (2S)-2-amino-3-(2-chlorophenyl)propanoic acid hydrochloride[1]

-

Molecular Formula: C₉H₁₁Cl₂NO₂

-

Molecular Weight: 236.09 g/mol (for the hydrochloride salt)

-

CAS Number: 103616-89-3 (for the free amino acid)[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-chloro-L-phenylalanine and its hydrochloride salt is presented in the table below. These properties are crucial for designing experimental protocols, including dissolution for in vitro assays and formulation for in vivo studies.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [2] |

| Molecular Weight (Free Amino Acid) | 199.63 g/mol | [1] |

| Melting Point | 233-235 °C (decomposes) | [3] |

| Solubility | Slightly soluble in ethanol.[4] The hydrochloride salt is expected to have improved solubility in water compared to the free amino acid, which is reported to be insoluble in water.[5] | [4][5] |

| Storage | Should be stored in a dry, dark place at 0 - 4 °C for short-term storage (days to weeks) or -20 °C for long-term storage (months to years).[2] | [2] |

| Stability | Stable for over two years if stored properly.[2] Shipped under ambient temperature as a non-hazardous chemical.[2] | [2] |

Synthesis and Manufacturing

The synthesis of 2-chloro-L-phenylalanine hydrochloride can be approached through chemoenzymatic methods, which offer high stereoselectivity, a critical factor for biologically active molecules. A common and efficient route involves the use of phenylalanine ammonia-lyase (PAL).

Enzymatic Synthesis of 2-Chloro-L-phenylalanine

This method leverages the ability of PAL to catalyze the stereoselective addition of ammonia to a cinnamic acid derivative.

Workflow for the Enzymatic Synthesis of 2-Chloro-L-phenylalanine:

Caption: Chemoenzymatic synthesis of 2-chloro-L-phenylalanine.

Detailed Protocol:

-

Reaction Setup: 2-chlorocinnamic acid is dissolved in an aqueous buffer solution containing a high concentration of ammonia (e.g., ammonium carbonate or aqueous ammonia), adjusted to an alkaline pH (typically around 9-10) to favor the amination reaction.[6]

-

Enzyme Addition: Phenylalanine ammonia-lyase (PAL), either as a purified enzyme or in whole-cell biocatalyst form, is added to the reaction mixture.[6][7] The reaction is incubated at a controlled temperature (e.g., 30-37°C) with gentle agitation.[6]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to measure the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion, the enzyme is removed (e.g., by centrifugation if using whole cells or by filtration). The pH of the supernatant is adjusted to the isoelectric point of 2-chloro-L-phenylalanine to induce precipitation. The crude product is then collected by filtration and can be further purified by recrystallization.

Conversion to the Hydrochloride Salt

The purified 2-chloro-L-phenylalanine is then converted to its hydrochloride salt to improve its handling and solubility properties.

Workflow for Hydrochloride Salt Formation:

Caption: Formation of the hydrochloride salt.

Detailed Protocol:

-

Dissolution: Purified 2-chloro-L-phenylalanine is suspended in a suitable solvent, such as water or an alcohol (e.g., isopropanol).[8]

-

Acidification: A stoichiometric amount of hydrochloric acid (either as a gas or a concentrated aqueous solution) is added to the suspension with stirring.[8]

-

Precipitation and Isolation: The hydrochloride salt, being less soluble in the organic solvent or upon concentration of the aqueous solution, will precipitate out.[8] The solid is then collected by filtration, washed with a cold solvent to remove any excess acid, and dried under vacuum to yield the final product.

Mechanism of Action and Biological Activity

The primary biological activity of chlorinated phenylalanine analogues stems from their ability to act as inhibitors of key enzymes involved in aromatic amino acid metabolism, most notably phenylalanine hydroxylase (PAH).

Inhibition of Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase is a crucial enzyme that catalyzes the conversion of L-phenylalanine to L-tyrosine. Halogenated analogues of phenylalanine, such as p-chlorophenylalanine, are known to be potent inhibitors of this enzyme.[9] It is highly probable that 2-chloro-L-phenylalanine acts through a similar mechanism.

Proposed Mechanism of PAH Inhibition:

Caption: Inhibition of Phenylalanine Hydroxylation.

The inhibition of PAH by chlorophenylalanine analogues is complex and can involve competitive binding at the active site as well as potential interactions with allosteric sites on the enzyme.[10] The presence of the electron-withdrawing chlorine atom on the phenyl ring can alter the electronic properties and conformation of the molecule, leading to a strong and potentially irreversible binding to the enzyme.

Applications in Research and Development

The unique properties of 2-chloro-L-phenylalanine hydrochloride make it a valuable tool in various research areas.

-

Enzyme Inhibition Studies: Its primary application is as a selective inhibitor of phenylalanine hydroxylase, enabling researchers to study the metabolic pathways of aromatic amino acids and the consequences of their disruption.

-

Neuroscience Research: As a precursor to neurotransmitters, the inhibition of phenylalanine metabolism can have significant effects on neurological function. This compound can be used to investigate the role of serotonin and other neurotransmitters in various physiological and pathological processes.[11]

-

Drug Development: 2-Chloro-L-phenylalanine can serve as a building block in the synthesis of novel peptides and peptidomimetics. The incorporation of this unnatural amino acid can enhance the stability of peptides against enzymatic degradation and modulate their biological activity.

-

Metabolomics: It has been utilized as an internal standard in metabolomics studies due to its structural similarity to endogenous metabolites but distinct mass, allowing for accurate quantification.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-chloro-L-phenylalanine hydrochloride.

-

GHS Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Handling: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Avoid generating dust.[12]

Spectroscopic Data (Reference)

While specific, high-resolution NMR and IR spectra for 2-chloro-L-phenylalanine hydrochloride are not widely published, the expected spectral features can be inferred from data on similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the alpha-proton, and the beta-protons of the phenylalanine backbone. The protons on the chlorinated benzene ring will exhibit a complex splitting pattern. For reference, the ¹H NMR spectrum of L-phenylalanine methyl ester hydrochloride in DMSO-d₆ shows aromatic protons in the range of 7.20-7.38 ppm, the alpha-proton at 4.23 ppm, and the beta-protons at 3.10 and 3.21 ppm.[14]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the alpha-carbon, the beta-carbon, and the carbons of the chlorinated phenyl ring.

-

FTIR: The infrared spectrum will show characteristic absorption bands for the amine hydrochloride salt, the carboxylic acid group, and the aromatic ring. For L-phenylalanine, characteristic bands are observed for the hydroxyl group (~3443 cm⁻¹), the charged amino group (~3068 and ~3034 cm⁻¹), and the carboxylate group (~1587 cm⁻¹).[15] The hydrochloride salt will show a prominent N-H stretching band.

Conclusion

2-Chloro-L-phenylalanine hydrochloride is a valuable and versatile tool for researchers in biochemistry, neuroscience, and drug discovery. Its ability to selectively inhibit phenylalanine hydroxylase, coupled with its utility as a building block for novel peptides, provides a wide range of experimental possibilities. A thorough understanding of its chemical properties, synthesis, and biological activity, as outlined in this guide, is essential for its effective and safe application in the laboratory. As research in these fields continues to advance, the importance of such precisely modified amino acid analogues is likely to grow.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2761491, 2-Chloro-L-phenylalanine. Retrieved from [Link]

-

Gál, E. M., & Sherman, A. D. (1974). Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure. Biochemical and Biophysical Research Communications, 61(1), 360–366. [Link]

-

Parmeggiani, F., Weise, N. J., Ahmed, S. T., & Turner, N. J. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. [Link]

- Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin. Journal of Pharmacology and Experimental Therapeutics, 154(3), 499–516.

-

Uchida, M., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4627. [Link]

- Barman, B., & Banjare, M. K. (2024).

-

Delvalle, J. A., & Greengard, O. (1978). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal, 170(3), 449–455. [Link]

- Greengard, O., & Delvalle, J. A. (1978). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. The Biochemical journal, 170(3), 449–455.

-

Parmeggiani, F., Lovelock, S. L., Weise, N. J., Ahmed, S. T., & Turner, N. J. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(16), 4608–4611. [Link]

-

Sprenger, M., et al. (2022). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Beilstein Journal of Organic Chemistry, 18, 1148-1155. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6951092, 2-Chloro-D-phenylalanine. Retrieved from [Link]

- National Toxicology Program. (1992). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Toxicity Report Series, (15), 1–D4.

- Parmeggiani, F., et al. (2015). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.

- Park, H., et al. (2018). Enzymatic production of trans-cinnamic acid from L-Phe and its role in lignan biosynthesis. Molecules, 23(11), 2959.

- Gsponer, J., et al. (2017). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Chemistry – A European Journal, 23(54), 13446-13454.

- Reddy, M. S., et al. (2016). An Improved Process for the Synthesis of Melphalan and the Hydrochloride Salt. U.S.

- Harsing, L. G., Jr, et al. (2006). Neuroprotective action of halogenated derivatives of L-phenylalanine. Journal of Neuroscience Research, 84(3), 635-644.

- Yamada, S., et al. (1975). Production of l-Phenylalanine from trans-Cinnamic Acid with Rhodotorula glutinis Containing l-Phenylalanine Ammonia-Lyase Activity. Applied Microbiology, 29(6), 784-790.

- Reddy, M. S., et al. (2018). Process for the Synthesis of Melphalan and the Hydrochloride Salt. U.S.

- Ruotsalainen, M., et al. (1994). The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task. Behavioural Brain Research, 63(2), 183-195.

- Reddy, M. S., et al. (2014). An improved process for the synthesis of melphalan and the hydrochloride salt.

- Li, W., et al. (2018).

- Savard, P., et al. (1983). The effects of p-chlorophenylalanine (PCPA)

- Reddy, M. S., et al. (2014). Process for the preparation of melphalan hydrochloride. U.S.

-

ResearchGate. (n.d.). FTIR analysis of L-phenylalanine. Retrieved from [Link]

Sources

- 1. 2-Chloro-L-phenylalanine | C9H10ClNO2 | CID 2761491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. 2-Chloro-L-phenylalanine CAS#: 103616-89-3 [m.chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 2-Chloro-L-phenylalanine | 103616-89-3 [chemicalbook.com]

- 6. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 7. Synthesis of d‐ and l‐Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phenylalanine analogues as inhibitors of phenylalanine-hydroxylase from rat liver. New conclusions concerning kinetic behaviors of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fredi.hepvs.ch [fredi.hepvs.ch]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Chloro-L-phenylalanine Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-chloro-L-phenylalanine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this halogenated amino acid. The guide emphasizes the causal relationships behind experimental choices and provides a framework for the structural elucidation of this compound, even in the absence of a complete public spectral database.

Introduction

2-Chloro-L-phenylalanine is a non-proteinogenic amino acid, a chlorinated derivative of the essential amino acid L-phenylalanine.[1] Its hydrochloride salt is of significant interest in various fields, including medicinal chemistry and metabolomics, where it can serve as an internal standard or a building block for novel therapeutic agents.[1] The introduction of a chlorine atom to the phenyl ring significantly alters the electronic properties and steric profile of the molecule compared to its parent amino acid, making detailed structural characterization paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-chloro-L-phenylalanine hydrochloride, both ¹H and ¹³C NMR are critical for confirming the identity and purity of the compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-chloro-L-phenylalanine hydrochloride is expected to exhibit distinct signals for the aromatic, alpha-carbon, and beta-carbon protons. The presence of the electron-withdrawing chlorine atom on the phenyl ring and the protonation of the amino and carboxylic acid groups in the hydrochloride salt form will induce characteristic shifts in the proton resonances compared to native L-phenylalanine.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloro-L-phenylalanine Hydrochloride

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic (H3-H6) | 7.20 - 7.50 | m | - |

| Alpha-H | ~4.30 | t | ~6.5 |

| Beta-H (diastereotopic) | ~3.30 - 3.50 | m | - |

| -NH₃⁺ | 8.0 - 9.0 | br s | - |

| -COOH | 10.0 - 12.0 | br s | - |

Note: Predicted shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent and concentration.

The aromatic protons are expected to appear as a complex multiplet in the downfield region due to the influence of the chlorine substituent. The alpha-proton will likely be a triplet due to coupling with the two beta-protons. The beta-protons are diastereotopic and will present as a multiplet. The acidic protons of the ammonium and carboxylic acid groups are expected to be broad singlets and may exchange with deuterium in deuterated solvents.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-L-phenylalanine Hydrochloride

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~171 |

| C1' (ipso-aromatic) | ~135 |

| C2' (Cl-substituted) | ~133 |

| C3', C4', C5', C6' | 127 - 131 |

| Alpha-C | ~54 |

| Beta-C | ~37 |

Note: Predicted shifts are relative to a standard reference and can vary based on the solvent and concentration.

The carbonyl carbon is expected to be the most downfield signal. The aromatic carbons will have distinct shifts, with the carbon bearing the chlorine (C2') and the ipso-carbon (C1') being significantly affected. The alpha and beta carbons will also show characteristic resonances.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Caption: Experimental workflow for NMR analysis.

Causality in Experimental Choices:

-

Solvent Selection: The choice of deuterated solvent is critical. D₂O is a good choice for observing exchangeable protons, while DMSO-d₆ can provide better resolution for aromatic signals.

-

Internal Standard: An internal standard like tetramethylsilane (TMS) provides a reference point (0 ppm) for accurate chemical shift determination.

-

Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharp, well-resolved peaks, which is essential for accurate coupling constant measurements.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. For 2-chloro-L-phenylalanine hydrochloride, the IR spectrum will be characterized by absorptions corresponding to the carboxylic acid, ammonium, and aromatic moieties.

Table 3: Predicted IR Absorption Frequencies for 2-Chloro-L-phenylalanine Hydrochloride

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad |

| N-H stretch (ammonium) | 3000 - 3300 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (carboxylic acid) | 1700 - 1730 | Strong |

| N-H bend (ammonium) | 1500 - 1600 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-Cl stretch | 700 - 800 | Strong |

The broad O-H and N-H stretching bands are characteristic of the zwitterionic nature of the amino acid hydrochloride. The strong carbonyl absorption confirms the presence of the carboxylic acid. The C-Cl stretch provides direct evidence of the halogenation of the phenyl ring.

Experimental Protocol for IR Spectroscopy

Caption: Experimental workflow for FTIR analysis.

Trustworthiness of the Protocol: The KBr pellet method is a well-established technique for solid-state IR spectroscopy, minimizing solvent interference and providing a clear spectrum of the analyte. Acquiring a background spectrum is a critical self-validating step to subtract atmospheric CO₂ and water vapor absorptions, ensuring the final spectrum is solely representative of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity.

Predicted Mass Spectrum

For 2-chloro-L-phenylalanine hydrochloride, electrospray ionization (ESI) is a suitable technique. In positive ion mode, the expected molecular ion peak ([M+H]⁺) would be at m/z 200.0473, corresponding to the protonated form of 2-chloro-L-phenylalanine.[2] The isotopic pattern of this peak, with a significant M+2 peak at approximately one-third the intensity of the M peak, is a hallmark of a monochlorinated compound.

Table 4: Predicted Key Fragments in the MS/MS Spectrum of [M+H]⁺ of 2-Chloro-L-phenylalanine

| m/z | Proposed Fragment Structure |

| 183 | [M+H - NH₃]⁺ |

| 154 | [M+H - COOH - H]⁺ |

| 126 | [C₉H₇Cl]⁺ (chlorotropylium ion) |

Data derived from MS/MS information available on PubChem for 2-chloro-L-phenylalanine.[2]

The fragmentation pattern provides further structural confirmation. Common losses include ammonia (NH₃) and the carboxylic group (COOH). The presence of the chlorotropylium ion is a strong indicator of the chlorinated benzyl moiety.

Experimental Protocol for Mass Spectrometry

Caption: Experimental workflow for ESI-MS analysis.

Authoritative Grounding: The interpretation of fragmentation patterns is based on well-established principles of mass spectrometry. The predicted fragments for 2-chloro-L-phenylalanine are consistent with the fragmentation behavior of similar amino acid derivatives.[3][4]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of 2-chloro-L-phenylalanine hydrochloride. The provided tables of expected chemical shifts and absorption frequencies, along with detailed experimental protocols and their underlying rationale, offer a robust starting point for researchers working with this compound. While direct experimental data remains the gold standard, this guide equips scientists with the necessary knowledge to confidently acquire, interpret, and validate the spectroscopic data for this important halogenated amino acid.

References

-

Ogawa, S., et al. (1987). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Magnetic Resonance in Medicine, 5(6), 527-533. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-L-phenylalanine. National Center for Biotechnology Information. Retrieved from: [Link]

-

Glembockyte, V., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Organic Chemistry, 87(23), 15686–15697. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine. Retrieved from: [Link]

-

MassBank. (n.d.). L-Phenylalanine. Retrieved from: [Link]

-

ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl₂. Retrieved from: [Link]

-

Râpă, M., et al. (2022). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Polymers, 14(21), 4598. Available at: [Link]

-

Harrison, A. G. (2009). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 20(2), 240-247. Available at: [Link]

-

F MPI-CBG. (n.d.). Infrared Spectroscopy of Phenylalanine Ag(I) and Zn(II) Complexes in the Gas Phase. Retrieved from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of 2-Chloro-L-Phenylalanine Hydrochloride into Peptides

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Expanding the Chemical Space of Peptides

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy in modern drug discovery and chemical biology. These synthetic building blocks offer the ability to introduce novel chemical functionalities, enhance proteolytic stability, and modulate peptide conformation and bioactivity. Among the vast array of available ncAAs, halogenated amino acids, such as 2-chloro-L-phenylalanine, provide a unique toolset for probing and enhancing peptide function.

The introduction of a chlorine atom at the ortho position of the phenylalanine side chain can induce significant changes in the electronic and steric properties of the amino acid.[1] This can lead to altered binding affinities for biological targets, improved resistance to enzymatic degradation, and the ability to serve as a reactive handle for further chemical modification.[2] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of 2-chloro-L-phenylalanine hydrochloride into peptide sequences using both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).

Understanding the Chemistry of 2-Chloro-L-Phenylalanine Incorporation

2-Chloro-L-phenylalanine is typically incorporated into peptides using its N-terminally protected forms, most commonly Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl). The choice between Fmoc and Boc chemistry will dictate the overall synthetic strategy, including the choice of resin, deprotection reagents, and final cleavage conditions.[3][4]

The primary challenge in incorporating 2-chloro-L-phenylalanine, an ortho-substituted and thus sterically hindered amino acid, lies in achieving high coupling efficiency.[1] Standard coupling reagents and conditions may need to be optimized to ensure complete and racemization-free incorporation.

Part 1: Solid-Phase Peptide Synthesis (SPPS) Protocols

SPPS is the most common method for synthesizing peptides due to its efficiency and amenability to automation.[] The peptide is assembled on a solid support (resin), and excess reagents and byproducts are removed by simple filtration.

Key Considerations for SPPS of Peptides Containing 2-Chloro-L-Phenylalanine:

-

Resin Selection: The choice of resin depends on the desired C-terminal functionality (acid or amide). For C-terminal acids, 2-chlorotrityl chloride (2-CTC) resin is a common choice, while Rink amide resin is used for C-terminal amides.

-

Protecting Group Strategy: Fmoc chemistry is generally preferred for its milder deprotection conditions (typically 20% piperidine in DMF), which are less likely to cause side reactions with the chlorinated aromatic ring.[3]

-

Coupling Activation: Due to the steric hindrance of the ortho-chloro group, more potent activating reagents are recommended to achieve high coupling yields. A double coupling strategy may also be necessary.

Detailed SPPS Protocol (Fmoc-Strategy)

This protocol outlines the manual synthesis of a model peptide containing 2-chloro-L-phenylalanine.

Table 1: Materials and Reagents for SPPS

| Reagent/Material | Supplier | Grade |

| Fmoc-2-Chloro-L-phenylalanine | Commercially Available | Peptide Synthesis Grade |

| Rink Amide Resin | Commercially Available | 100-200 mesh, ~0.5 mmol/g |

| N,N-Dimethylformamide (DMF) | Commercially Available | Peptide Synthesis Grade |

| Piperidine | Commercially Available | Reagent Grade |

| N,N'-Diisopropylcarbodiimide (DIC) | Commercially Available | Reagent Grade |

| Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) | Commercially Available | Reagent Grade |

| Dichloromethane (DCM) | Commercially Available | ACS Grade |

| Trifluoroacetic acid (TFA) | Commercially Available | Reagent Grade |

| Triisopropylsilane (TIS) | Commercially Available | Reagent Grade |

| Water | Deionized | >18 MΩ·cm |

Experimental Workflow:

Step-by-Step Protocol:

-

Resin Swelling: Swell the Rink Amide resin (0.1 mmol scale) in DMF (5 mL) for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF (5 mL). Agitate for 5 minutes. Drain and repeat for another 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL), followed by DMF (3 x 5 mL).

-

Coupling of Fmoc-2-Chloro-L-phenylalanine:

-

In a separate vial, dissolve Fmoc-2-Chloro-L-phenylalanine (0.4 mmol, 4 eq.), OxymaPure® (0.4 mmol, 4 eq.) in DMF (2 mL).

-

Add DIC (0.4 mmol, 4 eq.) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

-

Causality: The use of a 4-fold excess of amino acid and coupling reagents, along with a longer coupling time, is crucial to overcome the steric hindrance of the ortho-chloro substituent and drive the reaction to completion.[6]

-

-

Washing: Wash the resin with DMF (5 x 5 mL).

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM (5 x 5 mL) and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7]

-

Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.

-

Trustworthiness: The use of scavengers like TIS is essential to trap reactive cations generated during cleavage, preventing side reactions with sensitive residues and the chlorinated phenyl ring.[8]

-

-

Peptide Precipitation and Isolation:

-

Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether (40 mL).

-

A white precipitate of the crude peptide should form. Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

-

Part 2: Liquid-Phase Peptide Synthesis (LPPS) Protocols

LPPS involves the synthesis of peptides in solution, with purification of the intermediate peptides after each coupling step. While more labor-intensive than SPPS, LPPS is highly scalable and allows for the characterization of intermediates.[9]

Key Considerations for LPPS of Peptides Containing 2-Chloro-L-Phenylalanine:

-

Solubility: Maintaining the solubility of the growing peptide chain in the reaction solvent is critical. A mix of polar and non-polar solvents may be required.

-

Purification: Purification of intermediates is typically achieved by extraction or crystallization, which can be challenging for longer or more complex peptides.

-

Protecting Groups: Both Boc and Fmoc strategies can be employed. The Boc group is removed with acid (e.g., TFA), and the Fmoc group with a base (e.g., piperidine).[9]

Detailed LPPS Protocol (Boc-Strategy)

This protocol describes the coupling of Boc-2-chloro-L-phenylalanine to a C-terminally protected amino acid ester.

Table 2: Materials and Reagents for LPPS

| Reagent/Material | Supplier | Grade |

| Boc-2-Chloro-L-phenylalanine | Commercially Available | Reagent Grade |

| H-Gly-OMe·HCl (Glycine methyl ester hydrochloride) | Commercially Available | Reagent Grade |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Commercially Available | Reagent Grade |

| 1-Hydroxybenzotriazole (HOBt) | Commercially Available | Reagent Grade |

| N-Methylmorpholine (NMM) | Commercially Available | Reagent Grade |

| Dichloromethane (DCM) | Commercially Available | ACS Grade |

| Ethyl acetate (EtOAc) | Commercially Available | ACS Grade |

| 1M Hydrochloric Acid (HCl) | Commercially Available | Volumetric Standard |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | |

| Brine (Saturated NaCl solution) | Prepared in-house |

Experimental Workflow:

Step-by-Step Protocol:

-

Preparation of Amino Component: Dissolve H-Gly-OMe·HCl (0.1 mol) in DCM (100 mL) and cool to 0 °C. Add NMM (0.1 mol, 1 eq.) to neutralize the hydrochloride salt.

-

Activation of Boc-2-Chloro-L-phenylalanine: In a separate flask, dissolve Boc-2-Chloro-L-phenylalanine (0.1 mol, 1 eq.) and HOBt (0.11 mol, 1.1 eq.) in DCM (150 mL) and cool to 0 °C. Add DCC (0.11 mol, 1.1 eq.) and stir for 30 minutes at 0 °C.

-

Expertise: Pre-activation with DCC/HOBt forms the HOBt-ester of the amino acid, which is a highly reactive species that minimizes the risk of racemization during coupling.

-

-

Coupling Reaction: Add the activated Boc-2-chloro-L-phenylalanine solution to the neutralized glycine methyl ester solution. Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by column chromatography on silica gel.

Part 3: Characterization and Analysis

Thorough characterization of the final peptide is essential to confirm its identity, purity, and structural integrity.

Table 3: Analytical Techniques for Peptide Characterization

| Technique | Purpose | Expected Observations for Peptides with 2-Chloro-L-phenylalanine |

| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and purification. | A single major peak corresponding to the desired peptide. The retention time will be influenced by the hydrophobicity of the 2-chloro-phenyl group. |

| Mass Spectrometry (MS) | Molecular weight confirmation and sequence verification. | The observed mass should match the calculated mass of the peptide. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be visible in the mass spectrum, resulting in a characteristic M and M+2 peak pattern.[10] |

| Tandem MS (MS/MS) | Sequence confirmation. | Fragmentation should yield b- and y-ions consistent with the peptide sequence. The presence of the 2-chloro-phenylalanine residue can influence fragmentation patterns.[10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR spectra will show characteristic signals for the 2-chloro-phenyl group. 2D NMR techniques (e.g., COSY, HSQC) can be used for complete resonance assignment.[11] |

Example HPLC and MS Data Interpretation:

-

HPLC: A gradient of acetonitrile in water with 0.1% TFA is a standard mobile phase for peptide analysis.[12] The purity is determined by integrating the area of the product peak relative to the total peak area.

-

MS: In the mass spectrum, the presence of a peak corresponding to the calculated molecular weight and another peak at M+2 with approximately one-third the intensity is a strong indicator of the successful incorporation of a single chlorine atom.

Troubleshooting and Optimization

Low Coupling Efficiency:

-

Solution: Increase the equivalents of the protected amino acid and coupling reagents (up to 5-fold).[6]

-

Solution: Perform a double coupling, where the coupling step is repeated before proceeding to the next deprotection.

-

Solution: Use a more powerful coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).

Side Reactions:

-

Potential Issue: Racemization of the 2-chloro-L-phenylalanine residue during activation.

-

Mitigation: Use of additives like HOBt or OxymaPure® minimizes racemization. Pre-activation at low temperatures (0 °C) is also recommended.

-

-

Potential Issue: Modification of the chloro-substituent during cleavage.

-

Mitigation: The use of appropriate scavengers in the cleavage cocktail is crucial. For peptides lacking other sensitive residues, a simple TFA/TIS/H₂O cocktail is generally sufficient.[7]

-

Conclusion

The incorporation of 2-chloro-L-phenylalanine hydrochloride into peptides offers exciting possibilities for the development of novel therapeutics and research tools. While its steric hindrance presents a synthetic challenge, the use of optimized coupling protocols and careful analytical characterization can lead to the successful synthesis of peptides containing this valuable unnatural amino acid. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers venturing into this area of peptide chemistry.

References

-

Jensen, K. J., et al. (2021). Kinetics for the coupling of Fmoc-Gly-OH onto H-Pro-Phe-Ala-CTR using DIC/OxymaPure in (A) neat solvents and (B) selected binary solvent mixtures, benchmarked against DMF. ResearchGate. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Luxembourg Bio Technologies. Retrieved from [Link]

-

Webber, M. J., et al. (2022). Side-Chain Halogen Effects on Self-Assembly and Hydrogelation of Cationic Phenylalanine Derivatives. Soft Matter, 18(30), 5645-5654. Retrieved from [Link]

-

Reddy, K. R., et al. (2023). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development, 27(2), 326-336. Retrieved from [Link]

-

Harrison, A. G., & Yalcin, T. (1997). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 8(5), 462-470. Retrieved from [Link]

-

Lv, M., et al. (2013). Synthesis and Purification of L-Phenylalanine Oligo-Peptides Assisted by Phosphorus Oxychloride. Advanced Materials Research, 781-784, 333-336. Retrieved from [Link]

-

Salgado, G. F., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Physical Chemistry B, 126(46), 9475-9488. Retrieved from [Link]

-

A.apptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

Phenomenex. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

- Google Patents. (2013). WO2015028599A1 - Cleavage of synthetic peptides.

-

Slaninova, J., et al. (2004). Mass spectrometry of peptides and proteins. TrAC Trends in Analytical Chemistry, 23(10-11), 729-741. Retrieved from [Link]

-

Iris Biotech. (n.d.). Welcome to the World of Peptides. Retrieved from [Link]

-

Columbia University. (n.d.). Combinatorial Solid Phase Peptide Synthesis and Bioassays. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-L-phenylalanine. Retrieved from [Link]

-

Bibliomed. (2019). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

-

ResearchGate. (2014). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. Retrieved from [Link]

-

Phenomenex. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

- Google Patents. (2013). WO2015028599A1 - Cleavage of synthetic peptides.

-

Slaninova, J., et al. (2004). Mass spectrometry of peptides and proteins. TrAC Trends in Analytical Chemistry, 23(10-11), 729-741. Retrieved from [Link]

-

ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. Retrieved from [Link]

-

Iris Biotech. (n.d.). Welcome to the World of Peptides. Retrieved from [Link]

-

The Ohio State University. (n.d.). peptide nmr. Retrieved from [Link]

-

ChemRxiv. (2022). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. Retrieved from [Link]

-

Chen, G., et al. (2014). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews, 114(17), 8613-8662. Retrieved from [Link]

-

Kim, M. S., et al. (2013). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Molecular & Cellular Proteomics, 12(10), 2895-2905. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-L-phenylalanine. Retrieved from [Link]

-

Columbia University. (n.d.). Combinatorial Solid Phase Peptide Synthesis and Bioassays. Retrieved from [Link]

-

G-Biosciences. (n.d.). Identification of related peptides through the analysis of fragment ion mass shifts. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. fm20.chemistrycongresses.ch [fm20.chemistrycongresses.ch]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lcms.cz [lcms.cz]

Application Notes & Protocols for the Use of 2-chloro-L-phenylalanine hydrochloride in Cell Culture

Abstract & Scope

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental use of 2-chloro-L-phenylalanine hydrochloride (2-Cl-Phe), a non-proteinogenic amino acid analog, in mammalian cell culture. While structurally similar to the well-characterized tryptophan hydroxylase inhibitor 4-chloro-phenylalanine (pCPA), the precise molecular targets and mechanism of action for the 2-chloro isomer are less defined in publicly available literature. Therefore, this guide emphasizes a hypothesis-driven, self-validating experimental approach. We provide detailed protocols for reagent preparation, determination of optimal non-cytotoxic working concentrations, and functional validation assays to empower researchers to confidently characterize the effects of 2-Cl-Phe in their specific cellular models.

Scientific Background & Putative Mechanisms of Action

L-phenylalanine is an essential amino acid, serving as a critical building block for protein synthesis and as a precursor for tyrosine, which in turn is required for the synthesis of catecholamine neurotransmitters.[1] Introducing analogs like 2-chloro-L-phenylalanine into a cellular system can disrupt these processes through several potential mechanisms.

2.1 Putative Mechanism A: Inhibition of Tryptophan Hydroxylase (TPH)

The most studied chlorinated phenylalanine analog is 4-chloro-phenylalanine (pCPA), a selective and irreversible inhibitor of tryptophan hydroxylase (TPH).[2][3] TPH is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT) from L-tryptophan.[4] TPH exists in two isoforms: TPH1, found primarily in peripheral tissues like the gut, and TPH2, the neuronal isoform responsible for serotonin production in the brain.[4] By inhibiting TPH, pCPA effectively depletes cellular serotonin levels, making it a valuable tool for studying the roles of this critical neurotransmitter and signaling molecule.[2][5]

Given its structural similarity, it is a plausible hypothesis that 2-chloro-L-phenylalanine may also function as a TPH inhibitor. This guide provides protocols to directly test this hypothesis by quantifying serotonin levels post-treatment.

Caption: Hypothesized inhibition of the serotonin synthesis pathway by 2-chloro-L-phenylalanine.

2.2 Putative Mechanism B: Competition with Amino Acid Transporters

A second plausible mechanism is the competitive inhibition of amino acid transport and subsequent disruption of protein synthesis. High concentrations of L-phenylalanine itself can inhibit the growth of cultured cells by competitively inhibiting the uptake of other essential amino acids through transporters like the L-type amino acid transporter (LAT1).[6][7] As an analog, 2-Cl-Phe could similarly compete with natural amino acids for transport into the cell, creating an imbalance in the intracellular amino acid pool and leading to a reduction in global protein synthesis.[6] This guide includes protocols to assess this potential effect directly.

Reagent Properties, Handling, and Preparation

3.1 Compound Information

| Property | Value | Reference |

|---|---|---|

| Compound Name | 2-chloro-L-phenylalanine hydrochloride | [8] |

| Synonyms | (S)-2-amino-3-(2-chlorophenyl)propanoic acid | [9] |

| CAS Number | 103616-89-3 | [9][10] |

| Molecular Formula | C₉H₁₀ClNO₂ | [9][10] |

| Molecular Weight | 199.63 g/mol | [5][10] |

| Appearance | White to off-white crystalline powder | [10] |

| Storage | Store powder at -20°C for long-term stability (≥4 years) |[9] |

3.2 Safety & Handling Precautions This material should be considered hazardous until further toxicological information is available.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[11]

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid generating and inhaling dust.[11]

-

Exposure: Avoid contact with eyes, skin, and clothing. May cause skin, eye, and respiratory irritation.[8][9] In case of contact, flush the affected area immediately with copious amounts of water.[11]

-

SDS Review: Before use, the user MUST review the complete Safety Data Sheet (SDS) provided by the supplier for comprehensive handling and disposal information.[9]

3.3 Protocol: Preparation of a 100 mM Stock Solution

Rationale: Creating a concentrated, sterile stock solution is essential for accurate and repeatable dosing in cell culture experiments. Given the conflicting reports on solubility, a small-scale empirical test is recommended before preparing the bulk solution.[9][12] DMSO is a common choice for dissolving hydrophobic compounds, but its concentration in the final culture medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

Materials:

-

2-chloro-L-phenylalanine hydrochloride powder

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated analytical balance

-

Solvents to test: Sterile deionized water, Sterile 1X PBS, Cell culture-grade DMSO, Ethanol

-

Sterile 0.22 µm syringe filter

Step-by-Step Procedure:

-

Weigh Compound: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh approximately 20 mg of 2-chloro-L-phenylalanine hydrochloride (exact mass: 19.96 mg for 1 mL of 100 mM solution). Record the exact weight.

-

Solvent Addition: Based on your recorded weight, calculate the volume of solvent needed to achieve a 100 mM concentration.

-

Volume (mL) = [Weight (mg) / 199.63 ( g/mol )] / 0.1 (mol/L)

-

-

Dissolution: Add the calculated volume of your chosen primary solvent (e.g., sterile water or PBS) to the tube. Vortex vigorously for 2-3 minutes. Observe for complete dissolution.

-

Aid Dissolution (If Necessary): If the compound does not fully dissolve, you may gently warm the solution to 37°C or use a sonicating water bath for 5-10 minutes. If it remains insoluble, consider preparing the stock in a minimal amount of DMSO or ethanol before diluting with aqueous buffer or media. Scientist's Note: Always add the aqueous solution to the DMSO, not the other way around, to prevent precipitation.

-

Sterilization: Once the compound is fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.

Protocol: Establishing the Optimal Working Concentration

Rationale: Before conducting functional assays, it is critical to determine the concentration range of 2-Cl-Phe that is effective without causing significant cytotoxicity. A dose-response experiment using a cell viability assay (e.g., MTT, XTT, WST-1, or PrestoBlue™) will establish the compound's EC₅₀ (half-maximal effective concentration for a given endpoint) and CC₅₀ (half-maximal cytotoxic concentration). The optimal working concentration for functional assays should be well below the CC₅₀. This protocol establishes a self-validating system for your specific cell line.

Sources

- 1. Phenylalanine - Wikipedia [en.wikipedia.org]

- 2. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A culture model for the assessment of phenylalanine neurotoxicity in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-L-phenylalanine | C9H10ClNO2 | CID 2761491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. 2-Chloro-L-phenylalanine | 103616-89-3 [chemicalbook.com]

Application Notes and Protocols: 2-Chloro-L-phenylalanine Hydrochloride as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chemical Space with a Halogenated Amino Acid

2-Chloro-L-phenylalanine hydrochloride is a non-proteinogenic amino acid that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a chlorine atom at the ortho-position of the phenyl ring, provides a unique combination of steric and electronic properties. This halogenation not only influences the conformational preferences of peptides and other molecules into which it is incorporated but also serves as a versatile synthetic handle for post-translational modifications and the construction of complex molecular architectures.[2] This guide provides in-depth application notes and detailed protocols for the effective utilization of 2-chloro-L-phenylalanine hydrochloride in key synthetic transformations, empowering researchers to explore novel chemical space in their drug discovery and development endeavors.

Below is a diagram illustrating the chemical structure of 2-chloro-L-phenylalanine, highlighting its key functional groups.

Caption: Chemical structure of 2-chloro-L-phenylalanine.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 2-chloro-L-phenylalanine hydrochloride is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO₂·HCl |

| Molecular Weight | 199.63 g/mol (free base)[3][4][5] |

| Appearance | White to off-white solid[4] |

| Melting Point | 233-235 °C[3][6] |

| Solubility | Insoluble in water.[3][5][6] Slightly soluble in ethanol and DMSO.[1][6] |

| Storage | Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere.[5][6][7] |

Safety and Handling: 2-Chloro-L-phenylalanine hydrochloride may cause skin and serious eye irritation, as well as respiratory irritation.[8] It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] Avoid generating dust and ensure containers are securely sealed when not in use.[7]

Application I: A Strategic Component in Peptide Synthesis

The incorporation of non-canonical amino acids like 2-chloro-L-phenylalanine into peptides is a powerful strategy for modulating their biological activity, stability, and conformational properties.[2] It can be readily utilized in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[2]

The following workflow illustrates the key stages of incorporating an Fmoc-protected 2-chloro-L-phenylalanine into a growing peptide chain during SPPS.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Novel Biaryl Amino Acid via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an N-protected 2-chloro-L-phenylalanine derivative with a boronic acid.

Materials:

-

N-Boc-2-chloro-L-phenylalanine methyl ester

-

Aryl boronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 3 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add N-Boc-2-chloro-L-phenylalanine methyl ester (1 equivalent), the aryl boronic acid (1.2 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (2 mol%), and triphenylphosphine (8 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add degassed 1,4-dioxane and water (4:1 v/v).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl amino acid derivative.

Key Reaction Parameters for Suzuki-Miyaura Coupling:

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ |

| Ligand | PPh₃, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent System | Dioxane/water, Toluene/water, THF/water |

| Temperature | 80-110 °C |

Conclusion

2-Chloro-L-phenylalanine hydrochloride is a valuable and versatile building block for chemists engaged in peptide synthesis and the development of novel therapeutics. Its unique structural features enable the creation of peptides with enhanced properties and provide a reactive handle for the synthesis of complex non-canonical amino acids through robust and reliable cross-coupling methodologies. The protocols and data presented in this guide are intended to serve as a practical resource for researchers, facilitating the exploration of new frontiers in chemical synthesis and drug discovery.

References

- The Chemistry Behind D-2-Chlorophenylalanine: A Supplier's Perspective.

-

2-Chloro-L-phenylalanine | C9H10ClNO2 - BuyersGuideChem. Available at: [Link]

-

Biopharmaceutical | Cardiovascular Diseases | 2-Chloro-L-phenylalanine | CAS:103616-89-3. Available at: [Link]

-

Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery - PubMed. Available at: [Link]

-

2-Chloro-L-phenylalanine, 98+% 250 mg | Buy Online | Thermo Scientific Alfa Aesar. Available at: [Link]

-

Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate | Organic Process Research & Development - ACS Publications. Available at: [Link]

-

2-Chloro-L-phenylalanine | C9H10ClNO2 | CID 2761491 - PubChem. Available at: [Link]

-

Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine - ChemRxiv. Available at: [Link]

-

Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC - NIH. Available at: [Link]

-

Noncanonical Amino Acids in Biocatalysis | Chemical Reviews - ACS Publications. Available at: [Link]

-

Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Publishing. Available at: [Link]

-

p-chloropropynyl phenylalanine, a versatile non-canonical amino acid for co-translational peptide macrocyclization and side chain diversification - NIH. Available at: [Link]

-

Noncanonical Amino Acids in Biocatalysis - PMC - NIH. Available at: [Link]

-

Application of the Suzuki-Miyaura cross-coupling reaction for the modification of phenylalanine peptides - PubMed. Available at: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

p-Chloropropynyl Phenylalanine, a Versatile Non-Canonical Amino Acid for Co-Translational Peptide Macrocyclization and Side Chain Diversification - PubMed. Available at: [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available at: [Link]

-

(PDF) Cobalt-catalyzed cross-electrophile coupling of alkynyl sulfides with unactivated chlorosilanes - ResearchGate. Available at: [Link]

-

Introduction to Peptide Synthesis - Master Organic Chemistry. Available at: [Link]

-

Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]

-

Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). Available at: [Link]

-

Exploration and exploitation of non-canonical amino acid incorporation to detect or improve transketolase activity and stability - UCL Discovery. Available at: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available at: [Link]

-

Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides - Macmillan Group - Princeton University. Available at: [Link]

-

Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds - PubMed. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-L-phenylalanine | C9H10ClNO2 - BuyersGuideChem [buyersguidechem.com]

- 4. Biopharmaceutical | Cardiovascular Diseases | 2-Chloro-L-phenylalanine | CAS:103616-89-3 [yisunbio.com]

- 5. 2-Chloro-L-phenylalanine, 98+% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. 2-Chloro-L-phenylalanine | 103616-89-3 [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 2-Chloro-L-phenylalanine | C9H10ClNO2 | CID 2761491 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Incorporation of 2-chloro-L-phenylalanine into Peptides via Solid-Phase Synthesis

Foreword: The Strategic Value of Halogenated Amino Acids in Peptide Drug Discovery

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide chemistry, enabling the systematic assembly of complex peptide sequences that are pivotal in biochemical research and pharmaceutical development.[1] The introduction of non-proteinogenic amino acids is a key strategy for modulating the pharmacological profile of a peptide. Among these, halogenated amino acids like 2-chloro-L-phenylalanine offer a subtle yet powerful tool for fine-tuning peptide structure, stability, and bioactivity.[2]

The chlorine atom at the ortho-position of the phenylalanine ring is not merely a steric substituent; its electron-withdrawing nature and capacity for halogen bonding can profoundly influence peptide conformation, resistance to enzymatic degradation, and ligand-receptor interactions.[2][3][4] This guide provides a comprehensive framework for the successful incorporation of Fmoc-2-chloro-L-phenylalanine hydrochloride into synthetic peptides using the Fmoc/tBu orthogonal protection strategy, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale.

The Reagent: Understanding Fmoc-2-chloro-L-phenylalanine Hydrochloride

Successful synthesis begins with a thorough understanding of the building block. Fmoc-2-chloro-L-phenylalanine is typically supplied as a hydrochloride salt to enhance its stability and shelf-life.[5]

Key Structural Features:

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: A base-labile protecting group for the α-amine, removed under non-acidic conditions, which preserves acid-labile side-chain protecting groups.[6] This orthogonality is the foundation of the most widely used SPPS strategy.[7]

-

2-chloro Phenyl Side Chain: The chlorine atom introduces steric bulk and alters the electronic properties of the aromatic ring, which can be leveraged to probe or enhance binding interactions.[8]

-

Hydrochloride Salt: The α-amine is protonated, forming a salt with chloride as the counter-ion. This necessitates a neutralization step before the carboxyl group can be activated and coupled to the growing peptide chain.

Table 1: Physicochemical and Handling Data

| Property | Value |

| Chemical Formula | C₂₄H₂₁Cl₂NO₄ |

| Molecular Weight | 474.33 g/mol |

| CAS Number | 103616-89-3 (for the free amino acid) |

| Appearance | White to off-white solid |

| Storage Conditions | Store at -20°C, keep dry.[9] |

| Safety Precautions | Causes skin and eye irritation. May cause respiratory irritation.[10] Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] |

The Workflow: An Overview of the SPPS Cycle

The incorporation of 2-chloro-L-phenylalanine follows the standard iterative rhythm of SPPS: deprotection, activation, and coupling.[1][12] Each cycle extends the peptide chain by one residue while it remains anchored to an insoluble resin support.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols and Mechanistic Insights

The following protocols are designed for manual synthesis but are readily adaptable to automated synthesizers. The causality behind each choice of reagent and condition is explained to empower the researcher.

Protocol 1: Materials and Reagent Preparation

A self-validating protocol relies on high-quality starting materials.

Table 2: Key Reagents and Solvents

| Reagent/Solvent | Grade | Purpose | Rationale |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary Solvent | Excellent resin swelling and solvation properties. Must be amine-free to prevent premature Fmoc deprotection.[12] |

| Dichloromethane (DCM) | Anhydrous | Washing Solvent | Used for resin washing and swelling; less polar than DMF. |

| Piperidine | Reagent Grade | Fmoc Deprotection | A secondary amine that efficiently removes the Fmoc group via β-elimination.[13][14] |

| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Non-nucleophilic Base | Neutralizes the amino acid hydrochloride salt and activates the carboxyl group without causing significant side reactions.[15] |

| HBTU/HATU | Reagent Grade | Coupling Reagent | Forms a highly reactive acyl-uronium intermediate, promoting efficient amide bond formation with minimal racemization.[16] |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Cleavage/Deprotection | Strong acid used to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[17][18] |

| Triisopropylsilane (TIS) | Reagent Grade | Scavenger | A carbocation scavenger that prevents alkylation of sensitive residues like Trp and Tyr during TFA cleavage.[18] |

Reagent Preparation:

-

Deprotection Solution: 20% (v/v) Piperidine in DMF. Prepare fresh daily.

-

Coupling Stock Solutions:

-

0.5 M Fmoc-2-chloro-L-phenylalanine hydrochloride in DMF.

-

0.5 M HBTU (or HATU) in DMF.

-

2 M DIPEA in NMP (or DMF).

-

Protocol 2: The SPPS Cycle for Incorporating 2-chloro-L-phenylalanine

This protocol assumes a 0.1 mmol scale synthesis on a Rink Amide resin. Adjust volumes accordingly based on resin loading and scale.

1. Fmoc Group Deprotection:

- Rationale: The acidic proton at the C9 position of the fluorene ring is abstracted by piperidine, initiating a β-elimination that liberates the free amine and dibenzofulvene. The excess piperidine traps the dibenzofulvene, preventing it from reacting with the newly freed amine.[13]

- Procedure:

- Swell the peptide-resin in DMF for 30 minutes.

- Drain the DMF.

- Add the Deprotection Solution (20% piperidine in DMF, ~10-fold volume excess relative to resin bed volume).

- Agitate for 3 minutes. Drain.

- Add a fresh aliquot of Deprotection Solution. Agitate for 10 minutes.

- Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.

Fmoc_Peptide [label="Fmoc-NH-Peptide-Resin"];

Piperidine [label="Piperidine (Base)"];

Intermediate1 [label="Carbanion Intermediate"];

DBF [label="Dibenzofulvene"];

Free_Amine [label="H₂N-Peptide-Resin"];

Adduct [label="Piperidine-DBF Adduct"];

Fmoc_Peptide -> Intermediate1 [label="+ Piperidine\n(Proton Abstraction)"];

Piperidine -> Intermediate1;

Intermediate1 -> DBF [label="β-Elimination"];

Intermediate1 -> Free_Amine;

DBF -> Adduct [label="+ Piperidine (Scavenging)"];

Piperidine -> Adduct;

}

Caption: Mechanism of Fmoc deprotection by piperidine.

2. Amino Acid Coupling:

- Rationale: This is the most critical step. The hydrochloride salt of Fmoc-2-chloro-L-phenylalanine must be neutralized in situ by DIPEA. Simultaneously, the coupling reagent (HBTU/HATU) activates the carboxylic acid. The resulting activated ester rapidly reacts with the free amine on the peptide-resin to form the new peptide bond. Using a non-nucleophilic base like DIPEA is crucial to prevent side reactions.[7]

- Procedure:

- In a separate vessel, prepare the coupling mixture. Add the following in order, with brief mixing after each addition:

- Fmoc-2-chloro-L-phenylalanine hydrochloride solution (4 eq. relative to resin loading).

- HBTU/HATU solution (3.9 eq.).

- DIPEA solution (8 eq. - 2 eq. to neutralize the HCl salt and 6 eq. for the activation).

Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

Add the activated mixture to the deprotected peptide-resin.

Agitate for 1-2 hours at room temperature.

Validation: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads to confirm the absence of free primary amines, indicating reaction completion.

If the test is positive (incomplete coupling), drain the solution and repeat the coupling step ("double coupling"). This may be necessary due to the slight steric hindrance from the ortho-chloro group.

Once the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times). The resin is now ready for the next deprotection cycle.

Caption: Activation and coupling of Fmoc-2-chloro-L-phenylalanine.

Protocol 3: Final Cleavage and Global Deprotection

-

Rationale: A strong acid, TFA, is used to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). Scavengers are critical to capture the highly reactive carbocations generated during this process, preventing modification of sensitive residues.[18]

-

Procedure:

-

Wash the final peptide-resin with DCM and dry it thoroughly under a vacuum.

-

Prepare the cleavage cocktail in a fume hood.

Table 3: Standard Cleavage Cocktail

Component Volume % Purpose Trifluoroacetic Acid (TFA) 95% Cleavage & Deprotection Triisopropylsilane (TIS) 2.5% Carbocation Scavenger Deionized Water 2.5% Solvation / Scavenger -

Add the cleavage cocktail to the dried resin (~10 mL per gram of resin).

-

Agitate gently at room temperature for 2-3 hours.[17]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold volume of cold diethyl ether.

-

Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under a vacuum.

-

Protocol 4: Purification and Analysis

-

Rationale: The crude product contains the target peptide along with deletion sequences or products of side reactions. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.[19] Mass spectrometry is used to confirm the molecular weight and thus the identity of the purified peptide.[20]

-

Procedure:

-

Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water/acetonitrile with 0.1% TFA). Purify using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[19]

-

Analysis: Analyze the collected fractions by analytical RP-HPLC to assess purity.

-

Identity Confirmation: Confirm the mass of the purified peptide using LC-MS or MALDI-TOF mass spectrometry.[20]

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a fluffy, white powder, typically as a TFA salt.[5]

-

Potential Side Reactions and Troubleshooting

While the protocols above are robust, awareness of potential issues is key to success.

-

Incomplete Coupling: As mentioned, the ortho-chloro group can cause minor steric hindrance. If a Kaiser test is positive after the initial coupling, a second coupling is the most effective solution.

-

Racemization: While HBTU/HATU activators are designed to minimize racemization, prolonged activation times, especially with excess base, can increase this risk. Adhere to the recommended pre-activation times.

-

Side-Chain Alkylation: During final cleavage, failure to use adequate scavengers like TIS can lead to the modification of electron-rich side chains (e.g., Trp, Tyr) by carbocations generated from protecting groups.[21][22]

-

Acetylation/Formylation: Impurities in DMF (dimethylamine) or TFA can lead to capping of the N-terminus.[23] Using high-purity, peptide-synthesis-grade solvents is essential.

By understanding the chemical principles governing each step, from the neutralization of the hydrochloride salt to the critical role of scavengers in the final cleavage, researchers can confidently and successfully incorporate 2-chloro-L-phenylalanine to create novel peptides for advanced therapeutic and biochemical applications.[8][24]

References

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Available from: [Link]

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

-

Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

-

CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Available from: [Link]

-